(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone
Description
“(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone” is a bicyclic sulfonamide derivative featuring a morpholine-substituted aromatic ring. Its structure combines a rigid 2-thia-5-azabicyclo[2.2.1]heptane core with a 4-morpholinophenyl ketone moiety.
Properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-16(18-10-15-9-14(18)11-23(15,20)21)12-1-3-13(4-2-12)17-5-7-22-8-6-17/h1-4,14-15H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWNDFYWBARNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC4CC3CS4(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several bicyclic sulfonamides and aryl ketones. Below is a comparative analysis:
Key Comparative Insights
Substituent Effects: The 4-morpholinophenyl group in the target compound improves solubility and CNS penetration compared to the 3-iodophenyl analogue, which is bulkier and less polar . The absence of an aryl spacer in (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(morpholino)methanone reduces steric hindrance, enhancing binding affinity to neurological targets .
Bicyclic Core Variations :
- The 2.2.1 bicyclo system in the target compound provides greater conformational rigidity than the 3.2.0 bicyclo framework in the β-lactam antibiotic, influencing receptor selectivity .
Biological Activity: Unlike thiazolidinones, which exhibit broad-spectrum antimicrobial activity, the target compound’s morpholine moiety directs specificity toward CNS receptors (e.g., sigma-1 or serotonin transporters) .
Synthetic Accessibility: The target compound’s synthesis involves coupling the bicyclic sulfonamide with 4-morpholinophenyl ketone, a step requiring palladium catalysis for aryl bond formation. This contrasts with thiazolidinones, which are synthesized via cyclocondensation of thiosemicarbazides .
Q & A
Q. Step 2: Assay Design
- In vitro Screening : Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) or cell-based models (e.g., cancer cell lines for cytotoxicity) .
- Dose-Response Curves : Test 0.1–100 µM concentrations to determine IC₅₀ values.
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Q. Step 3: Mechanistic Studies
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified targets .
- Gene Expression Profiling : RNA-seq to identify downstream pathways affected .
What computational approaches are recommended to predict the compound's mechanism of action and target interactions?
Level: Advanced (Computational Modeling)
Answer:
- Molecular Docking (AutoDock Vina, Glide) : Screen against target libraries (e.g., Protein Data Bank) to identify binding poses. Focus on sulfone and morpholine interactions with catalytic residues .
- Molecular Dynamics (MD) Simulations : Simulate 50–100 ns trajectories to assess binding stability (e.g., RMSD <2 Å indicates stable complexes) .
- QSAR Modeling : Corrogate structural features (e.g., LogP, polar surface area) with bioactivity data to guide derivatization .
- ADMET Prediction (SwissADME) : Evaluate drug-likeness (e.g., Lipinski’s Rule compliance) and toxicity risks .
How should contradictory data in biological activity assays be analyzed and resolved?
Level: Advanced (Data Contradiction Analysis)
Answer:
Common Sources of Contradiction:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme batches .
- Solubility Issues : Poor aqueous solubility (>50 µM) may lead to false negatives. Use DMSO ≤0.1% and confirm solubility via nephelometry .
- Off-Target Effects : Screen against unrelated targets (e.g., CYP450s) to rule out nonspecific binding .
Resolution Strategies:
Dose-Response Replication : Repeat assays in triplicate across independent labs.
Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-substrate detection) alongside enzymatic assays .
Metabolite Profiling (LC-MS) : Check for compound degradation or active metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
